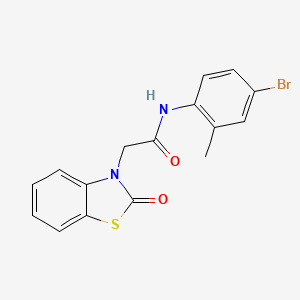![molecular formula C17H17N3O2 B11571039 (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11571039.png)
(5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is an intriguing molecule with a complex structure. Let’s break it down:
Chemical Name: (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
IUPAC Name: 3-ethyl-5-[(1-prop-2-en-1-yl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
This compound combines an imidazolidine ring with an indole moiety, making it a fascinating target for research and applications.
Preparation Methods
Synthetic Routes:: The title compound can be synthesized through N-alkylation of methyl indole-5-carboxylate with propargyl bromide. The reaction occurs in toluene with 50% sodium hydroxide under phase-transfer catalysis. Notably, the ester group remains unaffected during this process, and no noticeable alkyne/allene rearrangement occurs .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a starting point for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid may convert functional groups.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions may occur at the imidazolidine or indole nitrogen.
Major Products:: The products formed from these reactions will vary based on the specific reaction conditions. Detailed studies are needed to identify major products.
Scientific Research Applications
Chemistry:: Researchers explore this compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine::Antibacterial: Investigate its antibacterial properties.
Antitumor: Explore its potential as an anticancer agent.
Anti-inflammatory: Study its effects on inflammation pathways.
Pharmaceuticals: Evaluate its role in drug development.
Materials Science: Investigate its use in novel materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have direct access to a list of similar compounds, researchers can compare this compound with related structures, highlighting its unique features.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(1-prop-2-enylindol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H17N3O2/c1-3-9-19-11-12(13-7-5-6-8-15(13)19)10-14-16(21)20(4-2)17(22)18-14/h3,5-8,10-11H,1,4,9H2,2H3,(H,18,22)/b14-10+ |
InChI Key |
IAGSYVMVZCVKJZ-GXDHUFHOSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC=C)/NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B11570957.png)
![azepan-1-yl[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B11570958.png)
![2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11570963.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11570965.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}acetamide](/img/structure/B11570988.png)
![1-(4-Tert-butylphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11570989.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11570993.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11570998.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571002.png)
![3-{(Z)-[2-(2-furyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11571005.png)
![6-(4-methylphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571020.png)

![6-(4-Fluorophenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571036.png)
